1-Methyl-2-nicotinoyl-hydrazine
Description
1-Methyl-2-nicotinoyl-hydrazine is a hydrazide derivative characterized by a nicotinoyl group (pyridine-3-carbonyl) and a methyl substituent on the hydrazine backbone. Its synthesis typically involves the condensation of 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide with isocyanate/isothiocyanate derivatives under reflux conditions . The compound is structurally confirmed via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and HRMS, with distinct spectral signals for NH groups (8.38–10.35 ppm) and methyl substituents (2.72–3.91 ppm) .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-8-10-7(11)6-3-2-4-9-5-6/h2-5,8H,1H3,(H,10,11) |
InChI Key |
JIGKYCUNLHTTCF-UHFFFAOYSA-N |
Canonical SMILES |
CNNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., SO$_2$ in benzodithiazine derivatives) enhance electrophilicity, while hydroxyl groups (e.g., dihydroxyphenyl hydrazides) improve solubility and metal-chelating capacity .
- Synthetic Routes : Hydrazine derivatives are commonly synthesized via condensation with aldehydes/ketones or nucleophilic substitution with heterocyclic precursors. Reflux conditions and catalysts (e.g., acetic acid) are critical for yield optimization .
Spectroscopic Profiles
- This compound: Distinct NH (8.38–10.35 ppm) and CH$_3$ (2.72–3.91 ppm) signals in $^{1}\text{H}$-NMR confirm hydrazide and methyl group presence .
- Benzodithiazinyl Hydrazines : N-CH$3$ (3.31 ppm) and N-NH$2$ (5.70 ppm) signals indicate regioselective alkylation at the more substituted nitrogen .
- s-Tetrazines from Nitrilimines : Thermal cyclization of hydrazones yields s-tetrazines (unexpected products), confirmed via HMBC and HMQC NMR .
Comparative Insights :
- Cytotoxicity in benzodithiazinyl hydrazines correlates with 2,4-dihydroxyphenyl substituents, suggesting structure-activity relationships (SAR) critical for optimization .
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